molecular formula C15H12ClNO5 B5763749 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde

3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde

Cat. No. B5763749
M. Wt: 321.71 g/mol
InChI Key: AVCHPEHEVVLEHR-UHFFFAOYSA-N
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Description

3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde, also known as NBCHO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde is not well understood. However, it has been reported to inhibit the growth of bacteria and fungi by disrupting the cell membrane. 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has been reported to exhibit low toxicity in vitro and in vivo. It has also been reported to have low solubility in water but high solubility in organic solvents. 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has been shown to cross the blood-brain barrier and accumulate in the brain.

Advantages and Limitations for Lab Experiments

3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its low solubility in water and high solubility in organic solvents can pose challenges for some experiments. Its mechanism of action is not well understood, which can limit its potential applications.

Future Directions

There are several future directions for the study of 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde. One direction is to further investigate its mechanism of action and its potential applications as an antibacterial, antifungal, and anticancer agent. Another direction is to explore its potential applications in material science, such as the synthesis of novel organic materials. Additionally, the development of new methods for the synthesis of 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde and its derivatives could lead to the discovery of new compounds with unique properties and potential applications.

Synthesis Methods

3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde can be synthesized using different methods, including the reaction between 3-chloro-5-methoxy-4-hydroxybenzaldehyde and 4-nitrobenzyl chloride in the presence of a base, such as potassium carbonate. Another method involves the reaction between 3-chloro-5-methoxy-4-nitrobenzaldehyde and 4-hydroxybenzyl alcohol in the presence of a base, such as sodium hydroxide. These methods have been reported to yield 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde in moderate to good yields.

Scientific Research Applications

3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has been reported to exhibit antibacterial and antifungal activities. It has also been studied for its potential as an anticancer agent. In material science, 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has been used as a building block for the synthesis of novel organic materials. In analytical chemistry, 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has been used as a derivatizing agent for the determination of various compounds, such as amino acids and carbohydrates.

properties

IUPAC Name

3-chloro-5-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-2-4-12(5-3-10)17(19)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCHPEHEVVLEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde

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